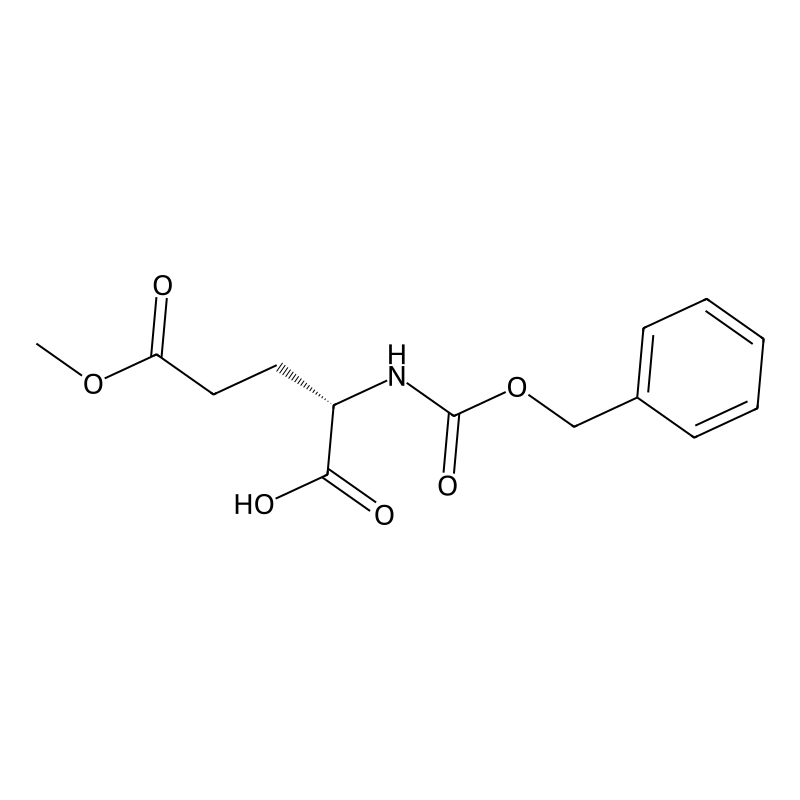

Z-Glu(ome)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Z-Glu(ome)-OH is an N-terminally protected glutamic acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the γ-carboxyl group is protected as a methyl ester (Ome). This specific combination makes it a key building block primarily for solution-phase peptide synthesis. [REFS-1, REFS-2] The Z-group is characteristically stable to both acidic and basic conditions but is selectively removed under neutral conditions via catalytic hydrogenolysis, while the side-chain methyl ester can be cleaved by saponification. [3] This dual-protection scheme provides critical chemical orthogonality required in multi-step synthetic strategies.

References

- [1] Fields, G. B. Introduction to Peptide Synthesis. Curr. Protoc. Protein Sci. 2001, Chapter 18, Unit 18.1.

- [2] Bodanszky, M. Peptide Chemistry: A Practical Textbook, 2nd ed.; Springer-Verlag: Berlin/Heidelberg, 1993.

- [3] Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev. 2009, 109 (6), 2455–2504.

Substituting Z-Glu(ome)-OH with an alternative like Boc-Glu(ome)-OH or Fmoc-Glu(ome)-OH is not a viable procurement decision without fundamentally re-engineering the entire synthesis plan. The choice of an N-terminal protecting group dictates the deprotection chemistry for the entire process. A synthetic route designed around the hydrogenolysis-based removal of a Z-group is incompatible with the strong acid (TFA) required for Boc-group removal or the base (piperidine) required for Fmoc-group removal. [REFS-1, REFS-2] This lack of interchangeability means that selecting this compound is a strategic decision based on its required orthogonality with other protecting groups and its compatibility with the overall process conditions, particularly in solution-phase workflows.

References

- [1] Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev. 2009, 109 (6), 2455–2504.

- [2] Amblard, M.; Fehrentz, J. A.; Martinez, J.; Subra, G. Methods and Protocols of Modern Peptide Synthesis. In Peptide and Protein Synthesis; Humana Press: New York, NY, 2017; pp 243–286.

Acid Stability in Boc Deprotection

The benzyloxycarbonyl (Z) group is fundamentally differentiated from the tert-butyloxycarbonyl (Boc) group by its stability to strong acids. In the Boc/Bzl synthetic strategy, Z-protected side chains are employed specifically for their resistance to the repetitive treatments with trifluoroacetic acid (TFA) used to remove temporary Nα-Boc groups. [1] A close analog, 2-Chlorobenzyloxycarbonyl (Cl-Z), is noted for having 'major resistance' to these conditions, a property shared by the parent Z-group. [1] This allows for selective deprotection of Boc-protected residues while Z-protected residues, such as in Z-Glu(ome)-OH, remain intact.

| Evidence Dimension | Stability to standard Boc-deprotection conditions (e.g., 25-50% TFA in DCM) |

| Target Compound Data | Stable; resistant to repetitive TFA treatments |

| Comparator Or Baseline | Boc-protected amino acids: Labile (standard condition for >99% cleavage) |

| Quantified Difference | Qualitatively orthogonal; Z-group remains while Boc-group is cleaved. |

| Conditions | Standard conditions for Boc-based solid-phase or solution-phase peptide synthesis. |

This chemical orthogonality is critical for procurement in complex syntheses, as it enables the selective unmasking of other functional groups without affecting the glutamate residue.

Green Solution-Phase Compatibility

While Fmoc-based chemistry dominates solid-phase peptide synthesis (SPPS), Z-protected amino acids are well-established and optimized for solution-phase workflows. [1] A recent development in green solution-phase peptide synthesis (GSolPPS) explicitly utilizes the N-benzyloxycarbonyl (Z) protecting group due to its efficient and clean removal by hydrogenation. [2] This method, using EtOAc as a greener solvent, achieved a process mass intensity (PMI) of 30 for each deprotection/coupling cycle, among the lowest reported for oligopeptide synthesis. [2] This demonstrates the compound's suitability for scalable, economically viable, and sustainable manufacturing protocols that are difficult to implement with SPPS-focused Fmoc reagents.

| Evidence Dimension | Process suitability for solution-phase synthesis |

| Target Compound Data | Core component of high-efficiency, low waste (PMI=30) green solution-phase synthesis protocols. |

| Comparator Or Baseline | Fmoc-protected amino acids: Primarily used in solid-phase synthesis (SPPS), which involves repeated base washes and large solvent volumes, making it less ideal for certain solution-phase scale-up processes. |

| Quantified Difference | Enables access to validated, low-PMI solution-phase manufacturing routes not typically accessible with Fmoc-chemistry. |

| Conditions | Iterative, one-pot solution-phase synthesis using T3P® as coupling reagent in EtOAc. |

For industrial-scale production of shorter peptides, where solution-phase synthesis is often more economical, this compound's process compatibility is a direct driver of procurement.

Selective Side-Chain Deprotection via Saponification

The side-chain methyl ester (Ome) provides a distinct deprotection pathway compared to more common acid-labile esters like tert-butyl (OtBu) or benzyl (OBzl). The Ome group is stable to the acidic conditions used for Boc removal and the hydrogenolysis used for Z-group removal, but it can be selectively cleaved under mild basic conditions (saponification, e.g., using NaOH). [REFS-1, REFS-2] This allows a synthetic chemist to unmask the γ-carboxyl group of the glutamate residue at a specific point in the synthesis while all other protecting groups, including the N-terminal Z-group, remain intact. This strategy is critical for creating a unique reactive handle for subsequent modifications.

| Evidence Dimension | Orthogonality of side-chain deprotection |

| Target Compound Data | Side-chain Ome group is selectively cleaved by saponification (base hydrolysis). |

| Comparator Or Baseline | Z-Glu(OBzl)-OH: Side-chain OBzl group is cleaved under the same hydrogenolysis conditions as the N-terminal Z-group, preventing selective side-chain deprotection. Z-Glu(OtBu)-OH: Side-chain OtBu group is cleaved by acid (TFA), preventing orthogonality in a Boc-based strategy. |

| Quantified Difference | Provides a unique basic deprotection channel unavailable with OBzl or OtBu side-chain protection. |

| Conditions | Mild aqueous base for saponification vs. H2/Pd-C for hydrogenolysis vs. TFA for acidolysis. |

This enables the synthesis of complex structures like side-chain-cyclized peptides or antibody-drug conjugates, making it a crucial precursor for advanced applications.

Precursor for Acid-Sensitive Peptides

In syntheses where other amino acids are protected with acid-labile groups (e.g., Boc-Lys-OH, Ser(tBu)), Z-Glu(ome)-OH is a logical choice. Its Z-group withstands the multiple rounds of TFA treatment required to deprotect the Boc groups, ensuring the integrity of the glutamic acid residue until the final global deprotection step. [1]

Large-Scale Di/Tri-Peptide Synthesis

For the industrial manufacture of short peptide fragments, solution-phase synthesis is often more cost-effective than SPPS. Z-Glu(ome)-OH is highly compatible with established and emerging green solution-phase protocols, making it a preferred building block for scalable and sustainable production campaigns. [2]

Side-Chain Conjugated & Cyclized Peptides

This compound is the correct choice when the synthetic plan requires modification specifically at the glutamate side-chain. After assembling the peptide backbone, the γ-methyl ester can be selectively hydrolyzed under basic conditions to reveal a free carboxylic acid, which can then be used for lactam bridge formation or conjugation to other molecules, all while the N-terminus remains Z-protected. [3]

References

- [1] Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev. 2009, 109 (6), 2455–2504.

- [2] Ferrazzano, L.; et al. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chem. 2020, 22 (19), 6555–6566.

- [3] Bodanszky, M. Peptide Chemistry: A Practical Textbook, 2nd ed.; Springer-Verlag: Berlin/Heidelberg, 1993.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types